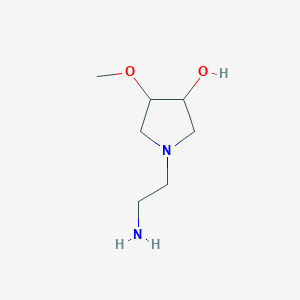

1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol

Vue d'ensemble

Description

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Pyrrolidines, on the other hand, are organic compounds that consist of a five-membered ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of amines and pyrrolidines can vary greatly depending on the specific compound being synthesized. For example, one common method of synthesizing amines is through the reaction of a primary halide with ammonia . Pyrrolidines can be synthesized through a variety of methods, including the cyclization of gamma-amino acids or the reduction of pyrrolidones .

Molecular Structure Analysis

Amines are classified based on the number of alkyl groups attached to the nitrogen atom. They can be primary, secondary, or tertiary. Pyrrolidines are cyclic amines, with the nitrogen atom being a part of a five-membered ring .

Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. Pyrrolidines can also participate in various reactions, such as the Mannich reaction and Michael addition .

Physical and Chemical Properties Analysis

Amines are generally weak bases. They can form hydrogen bonds, which makes low molecular weight amines soluble in water. Pyrrolidines are also weak bases, and their basicity is influenced by the substituents on the ring .

Applications De Recherche Scientifique

Synthesis of Pyrrolidine Derivatives

Pyrrolidine derivatives, including those incorporating 1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol, have been synthesized for their potential biological activities. One study outlines the synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring, which display significant biological activities. This research highlights the utility of the compound in creating a library of N-substituted pyrrolidine derivatives, with potential applications in pharmaceuticals due to their biological activities (Prasad et al., 2021).

Polymer-Drug Conjugates

Another application of this compound is in the synthesis and characterization of polymer-drug conjugates for biomedical applications, particularly for drug delivery. A study on the synthesis of a new oxadiazole-functionalized maleic anhydride-N-vinylpyrrolidone copolymer incorporating this compound demonstrated its antimicrobial and antifungal activities, underscoring its potential in biomedical applications (Damaceanu et al., 2012).

Novel Synthetic Routes

Research also delves into novel synthetic routes and transformations involving this compound. One study presents the transformation of 1-Arylmethyl-2-(bromomethyl)aziridines into 2-aminopentanedinitriles and their subsequent transformation into 2-imino-5-methoxypyrrolidines and 5-methoxypyrrolidin-2-ones, showcasing the versatility of this compound in synthetic organic chemistry (D’hooghe et al., 2008).

Catalytic Transformations

In another research, the compound was used in catalytic hydrogenation processes to yield specific pyrrolidin derivatives, highlighting its role in catalytic transformations and the synthesis of valuable chemical intermediates (Gorpinchenko et al., 2009).

Chemoenzymatic Synthesis

The chemoenzymatic synthesis of derivatives of this compound for pharmaceutical applications is another significant area of research. For example, one study focused on the enantioselective synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine, a key intermediate for a new quinolone antitumor compound, demonstrating the compound's utility in the development of antitumor agents (Kamal et al., 2004).

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as dopamine, are known to produce positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility .

Biochemical Pathways

It’s worth noting that similar compounds, such as dopamine, are synthesized from the amino acid tyrosine in a two-step enzymatic process . This process involves the conversion of tyrosine into l-3,4-dihydroxyphenylalanine (also referred to as l-DOPA or levodopa), catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic l-amino acid decarboxylase (AADC), and produces dopamine by decarboxylation of DOPA .

Pharmacokinetics

Similar compounds, such as fluvoxamine maleate, are metabolized by the liver into at least 11 products, all of which are pharmacologically inactive . It is excreted primarily as metabolites, with less than 4% of the original compound remaining .

Result of Action

Similar compounds, such as dopamine, are known to regulate several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation .

Action Environment

It’s worth noting that similar compounds, such as 1-(2-aminoethyl) piperazine, have been identified as potential candidates for carbon dioxide capture solvents . The kinetics of absorption of carbon dioxide in aqueous 1-(2-aminoethyl) piperazine is studied using a stirred cell reactor . The experiments are performed at temperatures ranging from 303 to 333 K with weight fractions of 1-(2-aminoethyl) piperazine in an aqueous solution ranging from 0.1 to 0.4 .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2-aminoethyl)-4-methoxypyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-11-7-5-9(3-2-8)4-6(7)10/h6-7,10H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRNSOVTTMTLCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

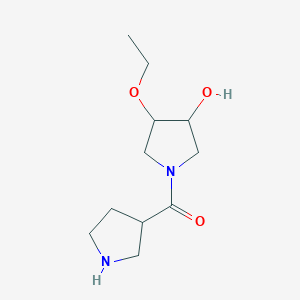

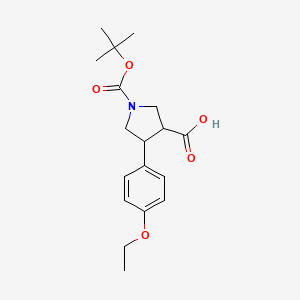

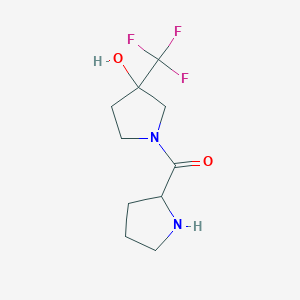

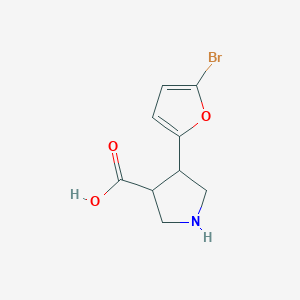

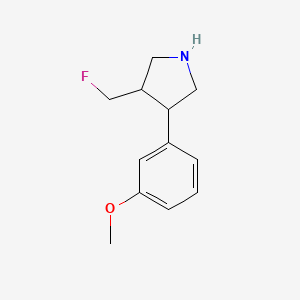

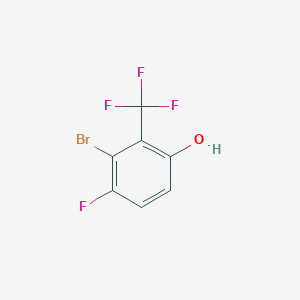

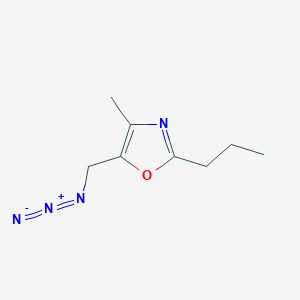

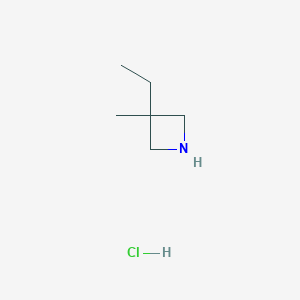

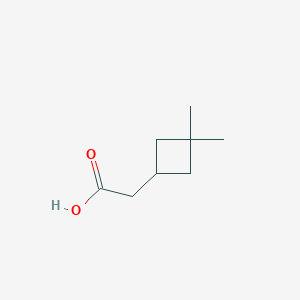

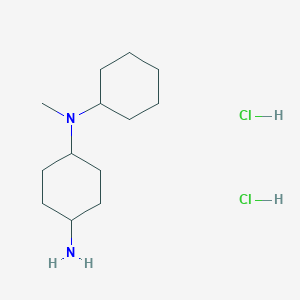

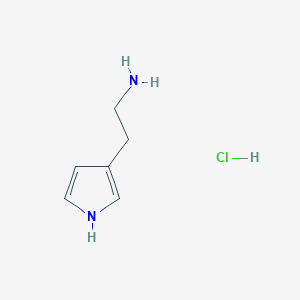

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Bromo-3-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477981.png)

![Ethyl 5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate](/img/structure/B1477985.png)